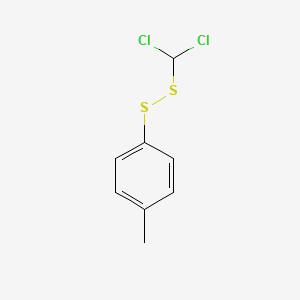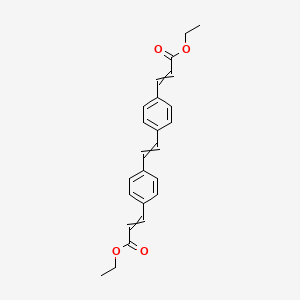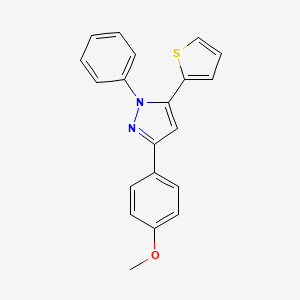
1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound, which includes a pyrazole ring substituted with phenyl, methoxyphenyl, and thienyl groups, contributes to its distinctive chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)- can be achieved through various synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a wide range of substituted pyrazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)- has numerous scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal applications, the compound may inhibit specific enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)- include other pyrazole derivatives with different substituents on the pyrazole ring. Some examples are:
- 1H-Pyrazole, 3-(4-chlorophenyl)-1-phenyl-5-(2-thienyl)-
- 1H-Pyrazole, 3-(4-methylphenyl)-1-phenyl-5-(2-thienyl)-
- 1H-Pyrazole, 3-(4-nitrophenyl)-1-phenyl-5-(2-thienyl)-
Uniqueness
The uniqueness of 1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)- lies in its specific combination of substituents, which imparts distinct chemical and physical properties. The presence of the methoxy group enhances its electron-donating ability, while the thienyl group contributes to its aromaticity and potential for π-π interactions. These features make it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
58950-01-9 |
|---|---|
Fórmula molecular |
C20H16N2OS |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-1-phenyl-5-thiophen-2-ylpyrazole |
InChI |
InChI=1S/C20H16N2OS/c1-23-17-11-9-15(10-12-17)18-14-19(20-8-5-13-24-20)22(21-18)16-6-3-2-4-7-16/h2-14H,1H3 |
Clave InChI |
HRXQZDBDXXEVOZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=CS3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14604990.png)

![Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14605003.png)
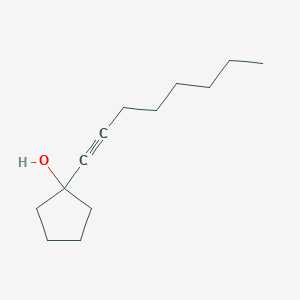
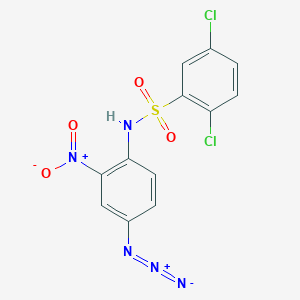
![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)
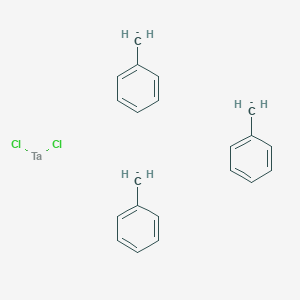
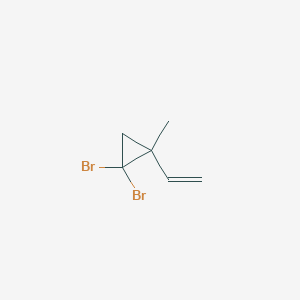
![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)
